Cas no 1824543-11-4 (2-(3-Aminobutyl)-4-methylphenol)

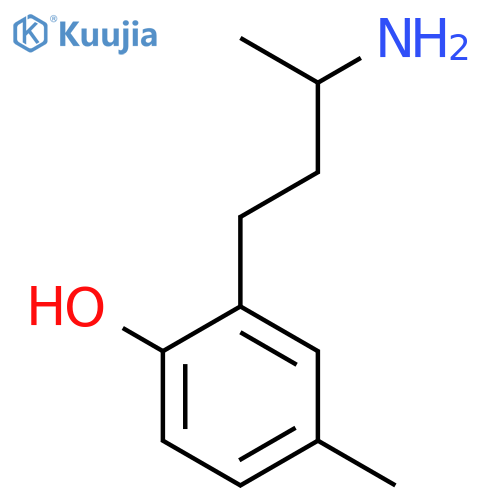

1824543-11-4 structure

商品名:2-(3-Aminobutyl)-4-methylphenol

2-(3-Aminobutyl)-4-methylphenol 化学的及び物理的性質

名前と識別子

-

- 1824543-11-4

- EN300-1839790

- 2-(3-aminobutyl)-4-methylphenol

- 2-(3-Aminobutyl)-4-methylphenol

-

- インチ: 1S/C11H17NO/c1-8-3-6-11(13)10(7-8)5-4-9(2)12/h3,6-7,9,13H,4-5,12H2,1-2H3

- InChIKey: MUWRGGOZDGYXCH-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=C(C)C=C1CCC(C)N

計算された属性

- せいみつぶんしりょう: 179.131014166g/mol

- どういたいしつりょう: 179.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 46.2Ų

2-(3-Aminobutyl)-4-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1839790-0.1g |

2-(3-aminobutyl)-4-methylphenol |

1824543-11-4 | 0.1g |

$703.0 | 2023-09-19 | ||

| Enamine | EN300-1839790-5.0g |

2-(3-aminobutyl)-4-methylphenol |

1824543-11-4 | 5g |

$3355.0 | 2023-05-26 | ||

| Enamine | EN300-1839790-0.05g |

2-(3-aminobutyl)-4-methylphenol |

1824543-11-4 | 0.05g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1839790-1.0g |

2-(3-aminobutyl)-4-methylphenol |

1824543-11-4 | 1g |

$1157.0 | 2023-05-26 | ||

| Enamine | EN300-1839790-0.25g |

2-(3-aminobutyl)-4-methylphenol |

1824543-11-4 | 0.25g |

$735.0 | 2023-09-19 | ||

| Enamine | EN300-1839790-10.0g |

2-(3-aminobutyl)-4-methylphenol |

1824543-11-4 | 10g |

$4974.0 | 2023-05-26 | ||

| Enamine | EN300-1839790-1g |

2-(3-aminobutyl)-4-methylphenol |

1824543-11-4 | 1g |

$800.0 | 2023-09-19 | ||

| Enamine | EN300-1839790-10g |

2-(3-aminobutyl)-4-methylphenol |

1824543-11-4 | 10g |

$3438.0 | 2023-09-19 | ||

| Enamine | EN300-1839790-0.5g |

2-(3-aminobutyl)-4-methylphenol |

1824543-11-4 | 0.5g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1839790-2.5g |

2-(3-aminobutyl)-4-methylphenol |

1824543-11-4 | 2.5g |

$1568.0 | 2023-09-19 |

2-(3-Aminobutyl)-4-methylphenol 関連文献

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

1824543-11-4 (2-(3-Aminobutyl)-4-methylphenol) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬